C14H17N3O4S

Description

Contextualization within Heterocyclic Compound Classes

Heterocyclic compounds are cyclic structures containing at least two different elements as members of the ring. rsc.orgresearchgate.net The isomers of C14H17N3O4S are predominantly heterocyclic, belonging to several distinct classes based on their ring systems. rsc.orgapvma.gov.au These classes are defined by the size of the ring and the specific arrangement of heteroatoms (N, O, S).

Prominent heterocyclic classes for this compound isomers include:

Thiadiazines: These are six-membered rings containing two nitrogen atoms and one sulfur atom. An example is N3-ethyl-5-(2-methoxyphenyl)-2-methyl-1,1-dioxo-1,2-dihydro-1lambda6,2,6-thiadiazine-3-carboxamide. chemdiv.comchemdiv.com

Pyrazoles: A five-membered ring with two adjacent nitrogen atoms. wikipedia.org A notable example is Metazachlor (B166288) ESA, which incorporates a pyrazole (B372694) moiety. nih.gov

Thiadiazoles: These are five-membered rings containing one sulfur and two nitrogen atoms. nih.gov The 1,3,4-thiadiazole (B1197879) scaffold is a common motif in medicinal chemistry. jocpr.comfrontiersin.org

Pyrido[2,3-d]pyrimidines: This is a fused heterocyclic system where a pyridine (B92270) ring is fused to a pyrimidine (B1678525) ring.

Oxadiazinones: A six-membered heterocyclic ring containing one oxygen and two nitrogen atoms, with a ketone functional group. Chiral 1,2,4-oxadiazin-6-ones with this molecular formula have been synthesized.

The classification of these isomers into specific heterocyclic families is crucial as it often predicts their general chemical behavior, stability, and potential for biological activity. nih.gov

Diverse Structural Motifs Exhibited by this compound Isomers and Analogues

The structural diversity of this compound isomers extends beyond the core heterocyclic ring to the various functional groups and substituents attached. These structural motifs are critical in fine-tuning the molecule's physicochemical properties, such as solubility, lipophilicity, and ability to interact with biological targets. vulcanchem.comuni-lj.si

Key structural motifs observed in this compound isomers include:

Sulfonamides and Sulfonic Acids: The presence of a sulfonamide (-SO2NH-) or a sulfonic acid (-SO3H) group is a defining feature of several isomers, including the herbicide metabolite Metazachlor ESA. wikipedia.orgnih.gov

Carboxamides: The carboxamide group (-C(=O)N-) is a prevalent feature, acting as a crucial linker and hydrogen bonding participant in many biologically active molecules. chemdiv.com

Ester and Ether Groups: Functional groups like esters (-C(=O)O-) and ethers (-O-), such as the methoxyphenyl group, are common and influence the molecule's polarity and metabolic stability. chemdiv.comvulcanchem.com

Chiral Centers: The synthesis of specific stereoisomers, such as chiral oxadiazinones, highlights the importance of three-dimensional arrangement in determining biological specificity. The use of chiral auxiliaries is a key strategy in achieving this. globalresearchonline.net

This variety in structural motifs allows for the creation of large libraries of related compounds, enabling systematic exploration of structure-activity relationships (SAR) in drug discovery and materials science. nih.gov

Historical Trajectories and Academic Significance of this compound Research

The academic significance of compounds with the this compound formula is rooted in the broader history of the heterocyclic families they belong to, particularly pyrazoles and thiadiazoles.

The term "pyrazole" was first introduced by Ludwig Knorr in 1883. wikipedia.orgsphinxsai.com Historically, the synthesis of pyrazole derivatives, such as through the Knorr synthesis involving the condensation of 1,3-dicarbonyls with hydrazines, has been a cornerstone of heterocyclic chemistry. wikipedia.orgmdpi.com Their derivatives have become vital in both pharmaceuticals and agrochemicals. mdpi.comresearchgate.net This historical context is directly relevant to Metazachlor ESA, a pyrazole-containing metabolite of the widely used herbicide metazachlor. wikipedia.orgnih.gov The study of such metabolites is a significant area of environmental and toxicological research, focusing on their persistence and effects in ecosystems. nih.goveawag.ch

Similarly, the 1,3,4-thiadiazole ring system has a long history in medicinal chemistry, with research dating back to the mid-20th century. frontiersin.org Compounds featuring this scaffold have been investigated for a vast range of biological activities, including antibacterial, antifungal, and anticancer properties. rsc.orgjocpr.comfrontiersin.org The ongoing synthesis of novel 1,3,4-thiadiazole derivatives, some of which possess the this compound formula, continues this historical trend of exploring this privileged structure for therapeutic applications. nih.govgoogle.com

Scope and Objectives of Current Academic Inquiry into this compound

Current research into this compound molecular architectures is vibrant and multifaceted, primarily focusing on two major areas: environmental science and medicinal chemistry.

Environmental Research: A significant portion of academic inquiry is directed at understanding the environmental fate and impact of herbicide metabolites, with Metazachlor ESA being a prime example. eawag.chmassbank.eu Research objectives include:

Developing sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection and quantification of these metabolites in soil and water. researchgate.net

Studying their persistence, mobility, and transformation pathways in the environment to assess potential risks to non-target organisms and water quality. nih.gov

Evaluating the ecotoxicology of these metabolites to understand their biological effects. eawag.ch

Medicinal Chemistry and Drug Discovery: The synthesis of novel this compound isomers is a key objective in the search for new therapeutic agents. Current academic efforts are focused on:

Antimicrobial Agents: Designing and synthesizing new thiadiazole and pyrazole derivatives to combat drug-resistant bacteria and fungi. nih.govfrontiersin.org

Enzyme Inhibition: Targeting specific enzymes involved in disease pathways. For instance, compounds with this formula have been investigated as potential inhibitors of bacterial enzymes like MurC ligase, crucial for peptidoglycan synthesis, and human enzymes like pyruvate (B1213749) dehydrogenase kinase (PDK), a target in cancer therapy.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of lead compounds to optimize their potency, selectivity, and pharmacokinetic properties. This includes the synthesis of diverse libraries of thiadiazine carboxamides and other related heterocyclic systems. massbank.jp

This ongoing research underscores the continued importance of the this compound formula as a source of structurally diverse molecules with significant scientific and practical applications.

Research Data on this compound Isomers

Physicochemical and Spectroscopic Data

The following table summarizes key data for a prominent isomer, Metazachlor ESA.

| Property | Value | Source |

| IUPAC Name | 2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid | wikipedia.orgnih.gov |

| Molecular Weight | 323.37 g/mol | nih.gov |

| Exact Mass | 323.0940 Da | massbank.jp |

| Compound Class | Herbicide Transformation Product, Pyrazole, Organosulfonic Acid | wikipedia.orgnih.gov |

| Precursor m/z [M+H]+ | 324.1013 | nih.gov |

| Precursor m/z [M-H]- | 322.0867 | massbank.jp |

Liquid Chromatography-Mass Spectrometry (LC-MS) Data for Metazachlor ESA

This table presents details from a representative LC-MS/MS analysis, a crucial technique for identifying and quantifying such compounds in complex mixtures.

| Parameter | Value | Source |

| Accession ID | MSBNK-Athens_Univ-AU206101 | nih.gov |

| Instrument Type | LC-ESI-QTOF | nih.gov |

| Ionization Mode | POSITIVE | nih.gov |

| Collision Energy | 10 eV | nih.gov |

| Retention Time | 4.8 min | nih.gov |

| Top 5 Peaks (m/z) | 256.0635, 324.1014, 257.0677, 134.0957, 258.06 | nih.gov |

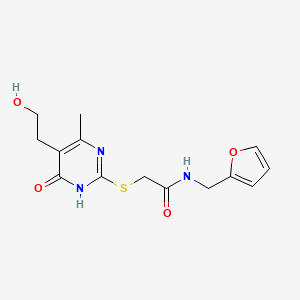

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-9-11(4-5-18)13(20)17-14(16-9)22-8-12(19)15-7-10-3-2-6-21-10/h2-3,6,18H,4-5,7-8H2,1H3,(H,15,19)(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRNZPXWTDDEJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)SCC(=O)NCC2=CC=CO2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for C14h17n3o4s Frameworks and Derivatives

Novel Synthetic Routes and Strategic Design Principles

The construction of complex heterocyclic systems such as those represented by the formula C14H17N3O4S relies on innovative synthetic strategies. These methods aim to build the core scaffold efficiently while allowing for the introduction of diverse functional groups.

Multi-component Reaction Approaches to this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms of the starting materials, offer a highly efficient route to complex molecules. organic-chemistry.orgnih.gov Several named MCRs are instrumental in synthesizing heterocyclic compounds that can serve as precursors or analogs to this compound structures.

For instance, the Biginelli reaction, an acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335), produces dihydropyrimidones. organic-chemistry.org This strategy can be adapted to synthesize pyrido[2,3-d]pyrimidine (B1209978) systems, some of which possess the this compound formula, such as ethyl 5-hydroxy-2-methylsulfanyl-7-oxo-8-propylpyrido[2,3-d]pyrimidine-6-carboxylate. molbase.com Another relevant MCR is the Gewald reaction, which synthesizes polysubstituted thiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org This method is particularly valuable for creating the thiophene (B33073) core found in many this compound isomers. evitachem.comwikipedia.org

The Passerini reaction, involving an isocyanide, a carbonyl compound, and a carboxylic acid, yields α-acyloxy amides and demonstrates the versatility of isocyanide-based MCRs. wikipedia.org Such reactions can be envisioned to construct amide-containing this compound structures. The use of microwave irradiation and heterogeneous catalysts can further enhance the efficiency and environmental friendliness of these MCRs. mdpi.com

Table 1: Key Multi-component Reactions in Heterocyclic Synthesis

| Reaction Name | Reactants | Product Type | Relevance to this compound |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Dihydropyrimidones | Synthesis of pyrido[2,3-d]pyrimidine cores. molbase.comorganic-chemistry.org |

| Gewald Reaction | Carbonyl, α-Cyanoester, Sulfur | Polysubstituted Thiophenes | Direct synthesis of the thiophene ring. wikipedia.org |

| Passerini Reaction | Isocyanide, Carbonyl, Carboxylic Acid | α-Acyloxy Amides | Construction of amide functionalities. wikipedia.org |

Transition-Metal Catalysis in this compound Synthesis

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling bond formations that are otherwise difficult to achieve. libretexts.org The ability of transition metals to exist in various oxidation states and to coordinate with organic molecules makes them excellent catalysts for a wide range of transformations. libretexts.orgprinceton.edu

In the context of this compound synthesis, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are invaluable for functionalizing the heterocyclic core. For example, a Suzuki coupling could be employed to attach an aryl or heteroaryl group to a pre-formed thiophene ring, a key step in building structures like ethyl 5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-3-methylthiophene-2-carboxylate. evitachem.comresearchgate.net

Copper-catalyzed reactions are also prominent, particularly in the synthesis of thiophene derivatives from functionalized alkynes. nih.gov For instance, CuI can induce the 5-endo-dig S-cyclization of enynethiolate intermediates to form the thiophene ring. nih.gov Ruthenium-pincer complexes have shown high efficiency in dehydrogenation reactions, which can be a strategic step in the aromatization of heterocyclic intermediates. mdpi.com The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, has opened up new reaction pathways by using light to generate reactive intermediates that can then engage in the catalytic cycle. princeton.edu

Stereoselective Synthesis of Chiral this compound Isomers

Many biologically active molecules are chiral, and their activity is often dependent on their specific stereochemistry. ethz.ch The synthesis of a single enantiomer of a chiral this compound compound, such as N-[4-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide, which has a stereocenter, requires methods of stereoselective synthesis. chemdiv.com

Stereoselective synthesis can be achieved through several approaches, including the use of a chiral pool (starting with an enantiomerically pure material), chiral auxiliaries, or chiral catalysts. ethz.ch Asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other, is a particularly powerful strategy. snnu.edu.cn For example, the enantioselective reduction of a ketone or imine precursor to a this compound framework could establish a key stereocenter. libguides.com

The development of chiral ligands for transition metals has enabled a wide range of enantioselective transformations, including hydrogenations, cross-couplings, and C-H functionalizations. snnu.edu.cnrsc.org For instance, a chiral palladium catalyst could be used for an asymmetric allylic alkylation to introduce a stereocenter with high enantiomeric excess.

Chemo- and Regioselective Functionalization Strategies

When a molecule contains multiple reactive sites, achieving chemo- and regioselectivity is crucial. This involves selectively reacting one functional group or position over others. nih.gov For a multifunctional molecule like a this compound derivative, which may contain ester, amide, and various positions on the heterocyclic rings, selective functionalization is key to building molecular complexity in a controlled manner.

Protecting groups are a classic strategy to temporarily block a reactive site while another is being modified. For example, an amine could be protected as a carbamate (B1207046) while an ester group is hydrolyzed. Furthermore, the inherent electronic and steric properties of the heterocyclic scaffold can direct the regioselectivity of a reaction. In electrophilic aromatic substitution on a thiophene ring, for example, the position of substitution is directed by the existing substituents.

Organocatalysis can also provide high levels of chemo- and regioselectivity. For instance, specific organocatalysts can activate a particular functional group in the presence of others, enabling its selective transformation. nih.gov

Precursor Chemistry and Intermediate Derivatization

The synthesis of complex target molecules often proceeds through the construction and subsequent elaboration of key intermediates. For many this compound compounds, a substituted thiophene ring is a central precursor.

Synthesis and Elaboration of Thiophene Ring Intermediates

The thiophene ring is a common structural motif in many this compound compounds. molbase.comevitachem.com There are several classical and modern methods for its synthesis. The Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent, is a well-established method. wikipedia.orgorganic-chemistry.org

More recent methods often involve the cyclization of functionalized alkynes. nih.gov These reactions can be catalyzed by various metals, including copper and gold, and often proceed with high regioselectivity, allowing for the synthesis of specifically substituted thiophenes. nih.gov For example, a common precursor for the local anesthetic Articaine is methyl 3-amino-4-methylthiophene-2-carboxylate. google.comgoogle.com This intermediate can be synthesized and then elaborated through amidation and subsequent reactions to build the final molecule. google.com

Once the thiophene ring is formed, it can be further functionalized. Lithiation of the thiophene ring, typically with an organolithium reagent like n-butyllithium, generates a thienyllithium species. wikipedia.org This powerful nucleophile can then react with a wide range of electrophiles to introduce substituents at specific positions, providing a versatile method for elaborating the thiophene intermediate. wikipedia.org

Table 2: Selected Thiophene Synthesis Methods

| Synthesis Method | Starting Materials | Key Features |

|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Sulfurizing agent | Classical, robust method for forming the thiophene ring. organic-chemistry.org |

| Gewald Reaction | Carbonyl, α-Cyanoester, Sulfur | One-pot synthesis of aminothiophenes. wikipedia.org |

| Alkyne Cyclization | Functionalized alkynes, Sulfur source | Modern, often metal-catalyzed, high regioselectivity. nih.gov |

| Volhard–Erdmann cyclization | 1,4-Diketones, diesters, or dicarboxylates with sulfidizing reagents | Classic method for thiophene preparation. wikipedia.org |

Pyrazole (B372694) and Pyrimidine (B1678525) Moiety Construction and Modification

The synthesis of pyrazole and pyrimidine rings is a cornerstone in the construction of many this compound isomers. These heterocycles are typically formed through cyclocondensation or cycloaddition reactions.

Pyrazole Synthesis:

The most prevalent method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dielectrophilic compound and a hydrazine (B178648) derivative. mdpi.comchim.itdergipark.org.tr Common 1,3-dielectrophiles include 1,3-diketones, α,β-unsaturated ketones, and β-enaminones. mdpi.com For instance, the reaction of a β-diketone with hydrazine hydrate (B1144303) readily yields a substituted pyrazole, though it can result in a mixture of regioisomers depending on the substitution pattern of the diketone. mdpi.com

Another powerful approach is the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound, with an alkyne. chim.it This method offers a high degree of regioselectivity. For example, vinylsulfonium salts can react with in situ generated nitrile imines to afford pyrazole derivatives under mild conditions. organic-chemistry.org

Multi-component reactions (MCRs) have also emerged as an efficient strategy. A palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can produce pyrazole derivatives in a single step. organic-chemistry.org

Pyrimidine Synthesis:

The construction of the pyrimidine ring often involves the condensation of a three-carbon fragment with a compound containing an N-C-N unit, such as urea, thiourea (B124793), or an amidine. bu.edu.eg The Biginelli reaction, a classic example of a one-pot three-component cyclocondensation, utilizes a β-dicarbonyl compound, an aldehyde, and urea or thiourea to produce dihydropyrimidines, which can be subsequently oxidized to pyrimidines. scilit.com

Modern variations include metal-catalyzed multi-component reactions. For example, a ZnCl2-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) provides a direct route to 4,5-disubstituted pyrimidines. organic-chemistry.org Similarly, iridium-catalyzed multicomponent synthesis from amidines and alcohols proceeds through a cascade of condensation and dehydrogenation steps. organic-chemistry.org

| Reaction Type | Reactants | Key Features | Reference(s) |

| Pyrazole Cyclocondensation | 1,3-Diketone + Hydrazine | Straightforward, rapid, potential for regioisomers. | mdpi.comdergipark.org.tr |

| Pyrazole [3+2] Cycloaddition | Vinylsulfonium salt + Nitrile imine | Mild conditions, high regioselectivity. | organic-chemistry.org |

| Pyrimidine Cyclocondensation (Biginelli) | β-Dicarbonyl + Aldehyde + Urea/Thiourea | One-pot, three-component, forms dihydropyrimidines. | scilit.com |

| Pyrimidine Multi-component | Enamine + Orthoformate + Ammonium Acetate | ZnCl2 catalyzed, direct synthesis of substituted pyrimidines. | organic-chemistry.org |

Sulfonamide and Carboxamide Linkage Formation Techniques

The sulfonamide and carboxamide groups are critical pharmacophores in many this compound compounds, and their efficient formation is a key aspect of their synthesis.

Sulfonamide Linkage Formation:

The most traditional method for forming a sulfonamide linkage is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ekb.egnih.gov However, the synthesis of the requisite sulfonyl chlorides can be challenging. nih.gov

Alternative methods have been developed to circumvent this issue. These include:

Oxidative chlorination of thiols followed by reaction with an amine. organic-chemistry.org

Direct reaction of sulfonic acids or their salts with amines , often facilitated by microwave irradiation. organic-chemistry.org

Palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate (DABSO) and an amine. organic-chemistry.org

Reactions involving organometallic reagents , such as Grignard or organolithium reagents, with sulfinylamine reagents like t-BuONSO. organic-chemistry.orgacs.org

Carboxamide Linkage Formation:

The formation of a carboxamide (amide) bond is a fundamental transformation in organic chemistry. The direct reaction of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation. jocpr.com Common methods include:

Use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com

Transamidation , where a primary carboxamide is reacted with an amine, often catalyzed by metal salts or organocatalysts. thieme-connect.com This method is attractive due to its atom economy, with ammonia (B1221849) being the only byproduct. thieme-connect.com

Haller-Bauer reaction , which involves the cleavage of non-enolizable ketones with sodium or potassium amide to form carboxamides. acs.org

Lossen rearrangement of hydroxylamine (B1172632) derivatives, which generates isocyanates in situ that can then react with various nucleophiles to form carboxamides in a metal-free process. rsc.org

| Linkage | Method | Reactants | Key Features | Reference(s) |

| Sulfonamide | Classical | Sulfonyl chloride + Amine | Widely used, requires sulfonyl chloride precursor. | ekb.egnih.gov |

| Sulfonamide | Palladium-catalyzed | Aryl iodide + DABSO + Amine | Bypasses the need for pre-formed sulfonyl chlorides. | organic-chemistry.org |

| Carboxamide | Coupling Agent | Carboxylic acid + Amine + DCC/DMAP | Common laboratory method, generates byproducts. | jocpr.com |

| Carboxamide | Transamidation | Primary carboxamide + Amine | Atom-economical, often requires a catalyst. | thieme-connect.com |

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the mechanisms of the reactions used to synthesize this compound frameworks is crucial for optimizing reaction conditions, controlling regioselectivity, and improving yields.

Mechanistic Investigations of Cyclocondensation Reactions

The cyclocondensation reactions for both pyrazole and pyrimidine synthesis have been the subject of detailed mechanistic studies. For pyrazole synthesis from 1,3-dicarbonyls and hydrazines, the reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The regioselectivity is determined by which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. beilstein-journals.org In the case of pyrimidine synthesis via the Biginelli reaction, the mechanism is thought to involve the formation of an N-acyliminium ion intermediate, which then undergoes nucleophilic attack by the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration. scilit.com

Kinetics and Thermodynamics of Key Coupling Reactions

The formation of the amide bond in carboxamides is a thermodynamically unfavorable process in aqueous solution, with a positive Gibbs free energy (ΔG > 0), meaning it is non-spontaneous and requires energy input. reddit.comresearchgate.net The reaction is, however, kinetically stable, with a high activation energy barrier that prevents spontaneous hydrolysis. reddit.com In enzymatic systems, this thermodynamic barrier is overcome by coupling the reaction to ATP hydrolysis. nih.gov In synthetic chemistry, activating agents lower the kinetic barrier for amide formation. Studies at interfaces, such as in monolayer films, have shown that the proximity of reactants can lead to a significant increase in the effective molarity and a reduction in the activation energy for amide bond formation. nih.gov

Spectroscopic and Computational Approaches to Reaction Pathway Analysis

Modern analytical techniques are invaluable for elucidating reaction mechanisms. In situ NMR spectroscopy can be used to monitor the formation of intermediates and products in real-time, providing kinetic data. nih.gov For instance, the synthesis of pyrazolo[3,4-d]pyrimidines has been characterized using NMR spectroscopy and single-crystal X-ray diffraction to confirm the structures of the products. mdpi.com

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for mapping reaction pathways and understanding the energetics of transition states and intermediates. researchgate.netrsc.org DFT calculations have been used to study the mechanism of pyrimidine ring-opening and the steric and electronic effects of substituents on cyclization reactions. researchgate.net For amide bond formation, computational studies have elucidated the detailed mechanism of CS2-releasing 1,3-acyl transfer, indicating that the reaction proceeds via nucleophilic addition, H2S elimination, a rate-determining 1,3-acyl transfer, and subsequent CS2 release. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like those with the this compound formula to reduce environmental impact and improve sustainability. Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic methods.

Green Solvents and Catalysts: There is a significant drive to replace traditional volatile organic compounds (VOCs) with more environmentally benign solvents such as water, ionic liquids, and deep eutectic solvents. mdpi.comnih.gov For example, the synthesis of pyrido[2,3-d:6,5-d]dipyrimidines has been achieved through a three-component, one-pot cyclocondensation reaction in refluxing water. researchgate.net The use of amino acids as starting materials for sulfonamide synthesis is also considered a green approach due to their biocompatibility and the often milder reaction conditions required. researcher.life

Alternative Energy Sources: Microwave irradiation has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. orientjchem.orgrasayanjournal.co.in The synthesis of pyrazole derivatives from cinnamaldehydes and hydrazine hydrate has been successfully carried out under microwave-assisted, solvent-free conditions using a ZnO nano-catalyst. pharmacophorejournal.com Ultrasound irradiation is another alternative energy source that can promote reactions through acoustic cavitation. orientjchem.org

Atom Economy and Multi-component Reactions: Multi-component reactions (MCRs) are inherently green as they combine multiple reactants in a single step, reducing the number of synthetic operations and waste generation. rsc.org The synthesis of various heterocyclic compounds, including pyrimidines and imidazoles, is often achieved through MCRs, which offer high atom efficiency. rsc.org Mechanochemical methods, such as ball milling, also represent a green approach, often proceeding under solvent-free conditions with high reaction rates. unigoa.ac.in

| Green Chemistry Principle | Application in this compound Synthesis | Example | Reference(s) |

| Use of Green Solvents | Replacing VOCs with water, ionic liquids, or deep eutectic solvents. | Three-component synthesis of dipyrimidines in refluxing water. | mdpi.comresearchgate.net |

| Alternative Energy | Microwave or ultrasound irradiation to accelerate reactions. | Microwave-assisted, solvent-free synthesis of pyrazoles. | orientjchem.orgpharmacophorejournal.com |

| Atom Economy | Employing multi-component reactions (MCRs) to reduce steps and waste. | One-pot synthesis of pyrrolo[2,3-d]pyrimidines. | rsc.orgscielo.org.mx |

| Catalysis | Using reusable or non-toxic catalysts. | ZnO nano-catalyst in pyrazole synthesis. | pharmacophorejournal.com |

Solvent-Free and Aqueous-Phase Synthetic Protocols

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Modern synthetic chemistry is increasingly shifting towards solvent-free and aqueous-phase reactions to mitigate these issues. These green chemistry approaches not only reduce the environmental impact but can also offer benefits such as enhanced reaction rates, simplified workup procedures, and improved safety profiles.

Solvent-Free Synthesis: Mechanochemistry

Solvent-free synthesis, particularly through mechanochemical methods like ball milling, has emerged as a powerful tool in green chemistry. nih.govnist.gov This technique involves the use of mechanical force to induce chemical reactions between solid reactants, eliminating the need for bulk solvents. The mechanochemical approach has been successfully applied to the synthesis of sulfonylureas, a class of compounds to which some this compound isomers belong.

For instance, the synthesis of the antidiabetic drug tolbutamide, a sulfonylurea, has been achieved with high efficiency using automated ball milling. nih.gov This process demonstrates the potential for quantitative synthesis of sulfonylureas without the generation of significant byproducts. nist.gov Applying this principle to a this compound framework, one could envision a reaction between a suitable sulfonamide and an isocyanate precursor under solvent-free milling conditions. This would be particularly advantageous for producing compounds like N-[4-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide, where the core structure can be derived from precursors amenable to solid-state reaction. chemdiv.com

Liquid-Assisted Grinding (LAG) , an extension of solvent-free mechanochemistry, involves adding a small amount of liquid to enhance reactivity and control polymorphism. This could be particularly useful for optimizing the synthesis of specific this compound isomers. google.com

Aqueous-Phase Synthesis

The use of water as a solvent is highly desirable for green synthesis due to its non-toxic, non-flammable, and abundant nature. Aqueous-phase synthesis of sulfonylureas has been developed to avoid hazardous reagents like phosgene (B1210022) and isocyanates. nist.gov A notable approach involves the reaction of amines with diphenyl carbonate in an aqueous-organic medium (e.g., H2O:THF) to form carbamate intermediates. These carbamates can then react with sulfonamides to yield sulfonylureas. nist.govgoogle.com

This methodology could be adapted for the synthesis of a this compound compound. For example, a precursor amine for a this compound structure could be reacted with diphenyl carbonate in an aqueous system to generate a stable carbamate, which would then be coupled with the appropriate sulfonamide. This approach circumvents the need for isolating moisture-sensitive and toxic isocyanates. nist.govgoogle.com Furthermore, one-pot aqueous protocols have been developed for converting sulfonylureas into thio-sulfonylureas using inexpensive inorganic thiosulfates, a method that could be applied to synthesize sulfur-rich this compound analogues. beilstein-journals.org

| Feature | Solvent-Free (Mechanochemistry) | Aqueous-Phase Synthesis |

| Principle | Reaction induced by mechanical force | Water as the primary solvent |

| Key Advantage | Elimination of bulk solvents, high yields | Use of a benign solvent, avoidance of hazardous reagents |

| Example Reaction | Direct coupling of a solid sulfonamide and isocyanate | Formation of a carbamate intermediate in water, followed by coupling |

| Potential for this compound | Synthesis of solid-state derivatives like thiadiazoles | Synthesis of water-soluble derivatives or using water-compatible reagents |

| Environmental Impact | Very low, minimal waste generation | Low, dependent on the co-solvent and reagents used |

Catalyst Development for Sustainable Production

Catalysis is a cornerstone of sustainable chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste. uni.luresearchgate.net The development of novel catalysts is crucial for the sustainable production of complex molecules like this compound.

Photoredox Catalysis

Photoredox catalysis utilizes visible light to initiate chemical transformations, offering a green alternative to classical methods that often require harsh reagents or high temperatures. ijpsjournal.comrsc.org A novel pathway to access alkylsulfonylureas has been developed using photoredox catalysis. This method involves the one-pot reaction of anilines, silyl (B83357) enolates, and chlorosulfonyl isocyanate, proceeding through a radical mechanism. ijpsjournal.com

This photocatalytic approach could be highly valuable for synthesizing specific this compound isomers that contain alkylsulfonylurea moieties. The reaction tolerates various functional groups and is suitable for the late-stage functionalization of complex molecules, which could be beneficial for creating a library of this compound derivatives for screening purposes. ijpsjournal.com

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases. In the synthesis of sulfonylureas, PTC can significantly enhance reaction yields and simplify the operational procedure. nih.gov By using a phase-transfer catalyst, the reaction between a sulfonyl chloride, a cyanate (B1221674), and an amino heterocyclic compound can be efficiently carried out in a one-pot manner. nih.gov The catalyst facilitates the transfer of the cyanate anion to the organic phase, where it can react with the sulfonyl intermediate. nih.gov

This method would be particularly applicable to the synthesis of this compound compounds that incorporate a heterocyclic amine, a common feature in many biologically active molecules. The increased yield and simpler process offered by PTC contribute to a more sustainable and cost-effective production. nih.gov

Metal-Free Catalysis

The use of transition metals in catalysis, while often effective, can lead to concerns about cost, toxicity, and contamination of the final product. Consequently, there is a growing interest in developing metal-free catalytic systems. Recently, a metal-free, one-pot process for the synthesis of sulfonylureas has been reported, involving the direct reaction of sulfonamides with amides in a green solvent like dimethyl carbonate (DMC). This reaction proceeds at room temperature and generates the reactive isocyanate intermediate in situ, thus avoiding its isolation.

This metal-free protocol represents a significant advancement in the sustainable synthesis of sulfonylureas and could be readily applied to the production of this compound derivatives. The use of inexpensive, readily available starting materials and environmentally benign reagents makes this a highly attractive method for industrial applications.

| Catalytic Method | Catalyst/Reagent Type | Key Advantages | Proposed Application for this compound |

| Photoredox Catalysis | Photocatalyst (e.g., Iridium or Ruthenium complexes) | Mild conditions, use of visible light, high functional group tolerance | Synthesis of alkylsulfonylurea isomers of this compound. |

| Phase-Transfer Catalysis | Quaternary ammonium salts (e.g., TBAB) | Increased reaction rates and yields, simplified workup | One-pot synthesis of this compound containing heterocyclic amines. |

| Metal-Free Catalysis | Organic reagents (e.g., PIDA/DBU in DMC) | Avoids metal contamination, uses green solvents, room temperature | Direct coupling of sulfonamide and amide precursors to form this compound. |

Molecular Interactions and Mechanistic Studies of C14h17n3o4s Compounds

Target Identification and Ligand-Binding Dynamics

The identification of specific molecular targets is crucial for understanding the mechanism of action of any biologically active compound. For compounds with the formula C14H17N3O4S, the primary target identified in the scientific literature is related to enzyme systems in plants.

Characterization of Specific Receptor-Ligand Interactions

Specific receptor-ligand binding studies, in the classical sense of a compound binding to a signaling receptor on a cell surface, are not extensively documented for this compound compounds in the available research. The primary interactions detailed are those with enzyme active sites, which function as the "receptors" for these molecules. The herbicide Metazachlor (B166288) and its metabolite Metazachlor ESA are recognized for their high specificity towards certain plant enzymes. researchgate.net The binding to these enzymes initiates a cascade of events leading to the molecule's herbicidal effects. The interaction is potent, with very low concentrations needed for inhibition, suggesting a high-affinity binding comparable to specific ligand-receptor interactions. researchgate.net

Enzyme Active Site Binding and Inhibition Mechanisms

The most well-characterized interaction for compounds related to this compound is the inhibition of enzymes crucial for plant growth. Research has pinpointed the enzyme target for the parent herbicide, Metazachlor.

Target Enzyme: Very-Long-Chain Fatty Acid (VLCFA) Synthase. researchgate.net

Metazachlor ESA, a primary metabolite, also targets elongase enzymes involved in lipid biosynthesis.

Mechanism of Inhibition: Chloroacetamide herbicides, including Metazachlor, function by inhibiting the first elongation step in the formation of very-long-chain fatty acids (VLCFAs). researchgate.net This reaction involves the condensation of a C2-unit from malonyl-CoA with a CoA-activated fatty acid. researchgate.net The inhibition by Metazachlor is competitive with the acyl-CoA substrate; the presence of the substrate can alleviate the inhibition if introduced concurrently. researchgate.net However, the binding of the chloroacetamide inhibitor can become irreversible over time, as it cannot be displaced by the substrate after it has bound tightly to the synthase. researchgate.net This irreversible binding contributes to the high potency of the herbicide. researchgate.net

Studies on the stereospecificity of this interaction have shown that only the (S)-enantiomers of chiral chloroacetamides like metolachlor (B1676510) are active inhibitors of the VLCFA-synthase, indicating a specific three-point attachment within the enzyme's active site. researchgate.netresearchgate.net

| Compound Class | Target Enzyme | Inhibition Mechanism | Key Findings |

| Chloroacetamides (e.g., Metazachlor) | Very-Long-Chain Fatty Acid (VLCFA) Synthase | Competitive with acyl-CoA substrate; becomes irreversible over time | Inhibition is stereospecific, with (S)-enantiomers being the active form. researchgate.net |

| Metazachlor Ethane Sulfonic Acid (ESA) | Elongase enzymes | Inhibition of lipid biosynthesis | Disrupts the synthesis of very-long-chain fatty acids, impairing cell division. |

Nucleic Acid Recognition and Interaction Patterns

Current scientific literature accessible through searches does not provide specific evidence of direct interactions, such as binding or recognition patterns, between compounds of the formula this compound, including Metazachlor ESA, and nucleic acids (DNA or RNA). While some pesticides and their metabolites can cause genotoxic effects, direct binding studies detailing the molecular recognition with DNA or RNA for Metazachlor ESA are not available in the retrieved sources. whiterose.ac.ukuliege.be

Protein-Ligand Complexation Studies (e.g., WWP2 E3 Ubiquitin Ligase)

There are no specific protein-ligand complexation studies documented in the retrieved scientific literature that link Metazachlor ESA or other identified this compound isomers with the WWP2 E3 Ubiquitin Ligase. Research on WWP2 shows it is a crucial E3 ubiquitin ligase that targets other proteins like the tumor suppressor PTEN for degradation, playing a role in signaling pathways. nih.gov However, a direct interaction or complexation with the specific compounds has not been reported in the available data. A patent application does mention a compound with the formula this compound in the context of inhibiting the Cereblon E3 Ubiquitin Ligase, but this is a different ligase and the information is not from a peer-reviewed study. google.com

Modulation of Biochemical Pathways at the Molecular Level

The interaction of this compound compounds with their target enzymes leads to significant disruption of downstream biochemical and cellular signaling pathways.

Interrogation of Enzyme Catalysis in Cellular Signaling Pathways

The primary mode of action for Metazachlor and its metabolite, Metazachlor ESA, is the disruption of fatty acid metabolism, which has cascading effects on cellular processes.

Fatty Acid Synthesis Pathway: By inhibiting VLCFA synthase, Metazachlor blocks the production of fatty acids longer than 18 carbons. researchgate.netresearchgate.net These VLCFAs are essential components of various cellular structures and signaling molecules. Their depletion disrupts the rigidity and permeability of cell membranes, ultimately leading to a failure of cell division and tissue differentiation in targeted plants. researchgate.net

Oxidative Stress Pathways: Beyond its primary herbicidal action in plants, studies on non-target organisms have revealed that Metazachlor and its metabolites can modulate other cellular pathways. In the marbled crayfish (Procambarus virginalis), exposure to Metazachlor and its metabolite Metazachlor OA led to a significant decrease in the activity of key antioxidant enzymes. researchgate.net

| Affected Enzyme | Organism | Observed Effect | Implied Pathway Modulation |

| Superoxide Dismutase (SOD) | Marbled Crayfish | Significantly lower activity | Modulation of Oxidative Stress Response researchgate.net |

| Catalase (CAT) | Marbled Crayfish | Significantly lower activity | Modulation of Oxidative Stress Response researchgate.net |

| Glutathione S-transferase (GST) | Marbled Crayfish | Significantly lower activity | Modulation of Detoxification/Oxidative Stress researchgate.net |

| Glutathione Reductase (GR) | Marbled Crayfish | Significantly lower activity | Modulation of Glutathione Metabolism/Oxidative Stress researchgate.net |

This inhibition of the antioxidant defense system suggests that these compounds can induce oxidative stress, a cellular signaling state characterized by an imbalance of reactive oxygen species. This represents a secondary mechanism by which these compounds can exert toxicity in non-target aquatic organisms. researchgate.netmdpi.com

Molecular Basis of Pyruvate (B1213749) Dehydrogenase Kinase Inhibition

Pyruvate dehydrogenase kinases (PDKs) are a family of enzymes that play a crucial role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC). PDKs phosphorylate the E1α subunit of PDC, leading to its inactivation. This shifts glucose metabolism from oxidative phosphorylation towards glycolysis, a hallmark of many cancer cells. Consequently, inhibitors of PDK are of significant interest as potential therapeutic agents.

The molecular basis of PDK inhibition typically involves a small molecule inhibitor binding to a specific pocket on the kinase, often the ATP-binding site or an allosteric site. This binding event prevents the kinase from phosphorylating its substrate, thereby maintaining the activity of the PDC. The development of such inhibitors relies on a detailed understanding of the enzyme's structure and catalytic mechanism.

Regulatory Roles in Cellular Processes (e.g., Ubiquitin-Proteasome System)

The ubiquitin-proteasome system (UPS) is the primary pathway for the degradation of most intracellular proteins, playing a vital role in maintaining cellular homeostasis. This process involves a cascade of enzymes (E1, E2, and E3 ligases) that tag substrate proteins with a polyubiquitin (B1169507) chain, marking them for degradation by the 26S proteasome.

The UPS regulates a vast array of cellular processes, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins. The specificity of the system is largely determined by the E3 ubiquitin ligases, which recognize specific protein substrates. Compounds that modulate the UPS can have profound effects on cellular function and are a major focus of drug development, particularly in oncology.

Biophysical Characterization of Molecular Recognition

To understand how a compound like a potential PDK inhibitor or a UPS modulator interacts with its target, a suite of biophysical techniques is employed. These methods provide quantitative data on binding affinity, kinetics, and the thermodynamics of the interaction, as well as high-resolution structural information.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon molecular interaction. By directly measuring the heat released or absorbed during a binding event, ITC can determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.

In a typical ITC experiment, a solution of the ligand (the small molecule) is titrated into a cell containing the macromolecular target (the protein). The resulting heat changes are measured and plotted against the molar ratio of the ligand to the protein. The data is then fitted to a binding model to extract the thermodynamic parameters.

| Parameter | Description | Typical Units |

| K_D | Dissociation Constant | M |

| n | Stoichiometry of Binding | - |

| ΔH | Enthalpy of Binding | kcal/mol or kJ/mol |

| ΔS | Entropy of Binding | cal/mol·K or J/mol·K |

Table 1: Key Thermodynamic Parameters Determined by ITC.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. It is widely used to determine the kinetics of binding, including the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_d/k_a).

In an SPR experiment, one of the interacting molecules (the ligand) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte) is then flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The resulting sensorgram, a plot of the response versus time, provides kinetic information about the interaction.

| Parameter | Description | Typical Units |

| k_a | Association Rate Constant | M⁻¹s⁻¹ |

| k_d | Dissociation Rate Constant | s⁻¹ |

| K_D | Equilibrium Dissociation Constant | M |

| RU | Resonance Units | - |

Table 2: Key Kinetic Parameters Determined by SPR.

X-ray Crystallography and Cryo-EM for Ligand-Target Structural Elucidation

To fully understand the molecular basis of an interaction, a high-resolution three-dimensional structure of the ligand-target complex is invaluable. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two primary techniques used for this purpose.

X-ray crystallography requires the formation of a well-ordered crystal of the protein-ligand complex. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the complex is built and refined. This technique can provide atomic-resolution details of the binding site, revealing the specific amino acid residues involved in the interaction and the precise orientation of the bound ligand.

Cryo-electron microscopy (cryo-EM) is a technique that has seen rapid advancements, allowing for the determination of high-resolution structures of macromolecules in a near-native, hydrated state. In single-particle cryo-EM, a solution of the complex is flash-frozen, trapping the particles in random orientations within a thin layer of vitreous ice. A transmission electron microscope is then used to take many thousands of images of these individual particles, which are then computationally averaged and reconstructed to generate a 3D density map. Cryo-EM is particularly advantageous for large, flexible, or multi-component complexes that are difficult to crystallize. Recently, cryo-EM has been successfully used to determine the structures of G protein-coupled receptors with bound ligands, providing crucial insights for drug design.

| Technique | Sample Requirement | Resolution | Key Advantage |

| X-ray Crystallography | Well-ordered single crystal | Typically 1-3 Å | Can provide very high, atomic-level detail |

| Cryo-EM | Purified sample in solution | Typically 2-5 Å | Can handle large, flexible complexes and does not require crystallization |

Table 3: Comparison of X-ray Crystallography and Cryo-EM for Structural Elucidation.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Pharmacophore and Auxophore Contributions to Activity

The pharmacophore is the essential three-dimensional arrangement of atoms or functional groups required for biological activity. Auxophores are parts of the molecule that are not essential for activity but can affect its potency, selectivity, and pharmacokinetic properties.

Pyrimidine (B1678525) Ring: The pyrimidine ring, with its nitrogen atoms, can participate in hydrogen bonding and other interactions with a biological target. Modifications could include altering the position of the nitrogen atoms (e.g., to a pyridazine (B1198779) or pyrazine (B50134) ring) or changing the ring size (e.g., to an imidazopyridine). Such changes would significantly alter the electronic distribution and geometry of the molecule, likely impacting its binding affinity.

Benzene (B151609) Ring: The benzene ring of the benzenesulfonamide (B165840) moiety typically engages in hydrophobic interactions. Replacing it with other aromatic systems like thiophene (B33073), pyridine (B92270), or naphthalene (B1677914) could probe the size and electronic requirements of the binding pocket.

A hypothetical SAR study might yield data like the following, illustrating the importance of the core rings for a specific biological activity (e.g., enzyme inhibition).

| Compound | Core Ring A (Modification of Pyrimidine) | Core Ring B (Benzene) | Hypothetical IC₅₀ (nM) |

| 1 (Reference) | 2,4-dimethoxypyrimidine | Benzene | 50 |

| 2 | 2,4-dichloropyrimidine | Benzene | 250 |

| 3 | Pyridine | Benzene | 150 |

| 4 | 2,4-dimethoxypyrimidine | Thiophene | 80 |

| 5 | 2,4-dimethoxypyrimidine | Naphthalene | 120 |

This table contains hypothetical data for illustrative purposes.

Substituents on the core rings play a crucial role in fine-tuning the molecule's interaction with its target. Their electronic properties (electron-donating or -withdrawing), hydrophobicity, and steric bulk are key considerations.

On the benzene ring, the ethyl group at the para-position could be moved to the meta- or ortho-positions to explore the spatial arrangement of the binding pocket. Replacing the ethyl group with other alkyl groups of varying sizes (e.g., methyl, propyl) or with electron-withdrawing groups (e.g., chloro, nitro) or electron-donating groups (e.g., amino, hydroxyl) would provide insights into the electronic and steric requirements for optimal activity. wikipedia.org

Similarly, the methoxy (B1213986) groups on the pyrimidine ring are important. Their positions and the effect of replacing them with other functionalities would be a key part of an SAR study.

| Compound | Substituent on Benzene (R) | Substituent on Pyrimidine (R') | Hypothetical Activity (pIC₅₀) |

| 1 (Reference) | 4-Ethyl | 2,4-dimethoxy | 7.30 |

| 6 | 4-Methyl | 2,4-dimethoxy | 7.15 |

| 7 | 4-Chloro | 2,4-dimethoxy | 6.80 |

| 8 | 4-Ethyl | 2-methoxy, 4-chloro | 6.50 |

| 9 | 4-Ethyl | 2,4-dihydroxy | 6.20 |

This table contains hypothetical data for illustrative purposes.

The functional groups within the molecule are critical for its interactions. The sulfonamide group (-SO₂NH-) in our example is a key linker and a hydrogen bond donor/acceptor. Replacing it with a carboxamide (-CONH-) or an ester (-COO-) would dramatically alter the geometry and hydrogen bonding capacity of the molecule, likely affecting its biological activity.

The methoxy groups (-OCH₃) are hydrogen bond acceptors. Converting them to hydroxyl groups (-OH) would introduce hydrogen bond donor capabilities, which could either be beneficial or detrimental to binding, depending on the nature of the target.

Computational Approaches to SAR/QSAR Modeling

Computational methods are invaluable for understanding SAR and predicting the activity of novel compounds, thereby reducing the need for extensive synthesis and testing. unar.ac.id

Three-dimensional QSAR (3D-QSAR) methods analyze the relationship between the 3D properties of molecules and their biological activities. mdpi.com

Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities using statistical methods like Partial Least Squares (PLS). nih.govscielo.org.mx The results are often visualized as contour maps, which highlight regions where changes in steric bulk or electrostatic properties would increase or decrease activity. researchgate.net For instance, a CoMFA study might reveal that a bulky, electropositive substituent is favored in a particular region of the molecule.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but uses additional descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. scielo.org.mxnih.gov This provides a more detailed picture of the molecular interactions governing biological activity. mdpi.com A CoMSIA model could indicate that, in addition to steric and electrostatic factors, a strong hydrogen bond acceptor is required at a specific position for optimal activity.

Statistical parameters are used to validate the robustness of CoMFA and CoMSIA models, including the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A q² value greater than 0.5 is generally considered indicative of a good predictive model. mdpi.com

| Model | q² (Cross-validated) | r² (Non-cross-validated) | Predictive r² | Field Contributions |

| CoMFA | 0.68 | 0.95 | 0.72 | Steric: 55%, Electrostatic: 45% |

| CoMSIA | 0.71 | 0.96 | 0.75 | Steric: 30%, Electrostatic: 25%, Hydrophobic: 20%, H-bond Donor: 10%, H-bond Acceptor: 15% |

This table contains hypothetical data for illustrative purposes.

Molecular field analysis, the core of CoMFA and CoMSIA, provides a detailed 3D map of the physicochemical properties that are important for biological activity. These maps can guide the design of new, more potent analogs. For example, if a contour map shows a region where positive electrostatic potential is favorable, a medicinal chemist might add an electron-withdrawing group at that position.

These computational models can also be used to predict the activity of virtual compounds before they are synthesized, a process known as virtual screening. This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.

Conformational Analysis and Stereoelectronic Effects on SAR

The three-dimensional shape of a molecule and the spatial arrangement of its orbitals are critical determinants of its biological activity.

| Rotatable Bond | Representative Dihedral Angle (°) | Significance in Urease Binding |

| Benzene-Sulfur | 90 ± 10 | Orients the substituted phenyl ring to fit into a hydrophobic pocket of the enzyme. |

| Sulfur-Nitrogen | 60 ± 15 | Positions the pyrimidine moiety for potential hydrogen bonding interactions. |

| Nitrogen-Pyrimidine | 180 ± 20 | Places the dimethoxy groups in a region that can tolerate their bulk. |

| Note: The dihedral angles presented are representative values based on general findings from molecular docking studies of sulfonamide inhibitors and are for illustrative purposes. |

Stereoelectronic effects arise from the interaction of electron orbitals and can significantly influence molecular conformation and reactivity. In the context of benzenesulfonamide urease inhibitors, the electronic properties of the substituents on the aromatic ring play a crucial role in modulating inhibitory activity. x-mol.net The sulfonamide group is electron-withdrawing, and its interaction with the urease active site can be fine-tuned by altering the electronic nature of the rest of the molecule.

The interaction between the highest occupied molecular orbital (HOMO) of the inhibitor and the lowest unoccupied molecular orbital (LUMO) of the receptor is a key component of the binding energy. Substituents on the benzenesulfonamide scaffold can alter the energy levels of these frontier orbitals. For example, electron-withdrawing groups (e.g., halogens, nitro groups) on the benzene ring can enhance the interaction of the sulfonamide group with the positively charged nickel ions in the urease active site. kcl.ac.uksemanticscholar.org Conversely, electron-donating groups (e.g., methoxy, alkyl groups) can influence other interactions, such as hydrogen bonding and hydrophobic interactions, with the protein. x-mol.net A careful balance of these electronic effects is necessary to achieve optimal potency.

| Substituent on Benzene Ring | Electronic Effect | General Impact on Urease Inhibition |

| -Cl, -Br, -F | Electron-withdrawing, Halogen bonding | Often increases potency by enhancing interactions with the active site. kcl.ac.ukx-mol.net |

| -NO2 | Strongly electron-withdrawing | Can significantly increase inhibitory activity. |

| -OH, -OCH3 | Electron-donating (by resonance), H-bond donor/acceptor | Can either increase or decrease activity depending on position and ability to form favorable hydrogen bonds. x-mol.net |

| -CH3, -C2H5 | Electron-donating (by induction), Hydrophobic | Can enhance binding through hydrophobic interactions if they fit well into a corresponding pocket. |

| Note: The trends described are general observations from SAR studies of various benzenesulfonamide urease inhibitors and the specific effect can be position-dependent. |

Metabolism, Biotransformation, and Environmental Fate of C14h17n3o4s Compounds

Biochemical Transformation Pathways

Biotransformation refers to the chemical alteration of substances within a biological system. For xenobiotics (foreign compounds) like herbicides and their metabolites, these pathways determine their persistence and potential biological activity. studysmarter.co.uk The liver is a primary site for the metabolism of such compounds, involving a series of enzymatic reactions. mlsu.ac.in

Enzymatic Degradation Mechanisms (e.g., Hydrolases, Oxidoreductases)

The breakdown of xenobiotic compounds in the body is primarily carried out by enzymes, which are biological catalysts that accelerate chemical reactions. inflibnet.ac.in The enzymatic degradation of compounds like Metazachlor (B166288) ESA typically involves two main phases of reactions. studysmarter.co.ukslideshare.net

Phase I reactions introduce or expose functional groups, often making the molecule more reactive and water-soluble. studysmarter.co.uk This phase is dominated by oxidative, reductive, and hydrolytic reactions. slideshare.netOxidoreductases , particularly the cytochrome P450 (CYP) superfamily of enzymes found in high concentrations in the liver, are central to this process. mlsu.ac.inuomus.edu.iq These enzymes catalyze the oxidation of a wide variety of substrates by introducing an oxygen atom, a process that can lead to the dealkylation or hydroxylation of the compound. uomus.edu.iq

Hydrolases are another critical class of enzymes that break down molecules by adding water (hydrolysis). frontiersin.org Esterases and amidases, which are types of hydrolases, cleave ester and amide bonds, respectively, and are common in the metabolism of many drugs and pesticides. mlsu.ac.in While specific studies detailing the enzymatic degradation of Metazachlor ESA are limited, its chemical structure—containing an amide group—suggests that hydrolases could play a role in its further breakdown.

The general process of enzymatic degradation involves the enzyme binding to the substrate (the compound being degraded) at its active site, followed by a chemical reaction that cleaves bonds within the substrate. frontiersin.org This process can convert a complex molecule into smaller, more polar, and more easily excreted metabolites. inflibnet.ac.in

Identification of Major and Minor Metabolites (e.g., Metazachlor ESA as a metabolite)

Metazachlor ESA (C14H17N3O4S) is itself a major metabolite of the parent herbicide, metazachlor. nih.govebi.ac.uk The biotransformation of metazachlor in biological systems leads to several key products. The formation of Metazachlor ESA occurs through a metabolic pathway that involves the substitution of the chlorine atom with a sulfonic acid group. Another significant metabolite formed from metazachlor is Metazachlor oxanilic acid (Metazachlor OXA), which has the chemical formula C14H15N3O3. uniroma1.iteawag.ch

The identification of these metabolites is critical for environmental monitoring and toxicological assessment, as the properties and persistence of metabolites can differ significantly from the parent compound. uniroma1.it Advanced analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), are used to detect and identify these transformation products in various environmental and biological samples. ufz.de

Below is a table of major metabolites identified from the biotransformation of the parent compound, metazachlor.

| Metabolite Name | Molecular Formula | Classification |

| Metazachlor ESA | This compound | Major Metabolite / Transformation Product nih.govufz.de |

| Metazachlor OXA | C14H15N3O3 | Major Metabolite / Transformation Product uniroma1.iteawag.ch |

| BH 479-11 (Sulfoxide derivative) | C15H19N3O2S | Metabolite admin.ch |

In Vitro Metabolic Stability and Metabolite Profiling

In vitro metabolic stability assays are fundamental tools in drug discovery and toxicology for predicting how a compound will behave in vivo. nuvisan.comif-pan.krakow.pl These assays measure the rate at which a compound is metabolized by enzymes, typically using liver fractions like microsomes or intact cells like hepatocytes. nuvisan.comevotec.com Liver microsomes are subcellular fractions rich in Phase I enzymes, especially cytochrome P450s, making them a common model for studying oxidative metabolism. evotec.com Hepatocytes (liver cells) contain both Phase I and Phase II enzymes and provide a more complete picture of metabolic pathways. if-pan.krakow.pl

The stability of a compound is generally expressed as its half-life (t½) and intrinsic clearance (CLint), which is a measure of the inherent ability of liver enzymes to metabolize a drug. if-pan.krakow.pl A short half-life suggests rapid metabolism, while a long half-life indicates greater stability. nuvisan.com This data helps in predicting key pharmacokinetic parameters such as bioavailability and clearance in the body. if-pan.krakow.pl Metabolite profiling, often conducted alongside stability assays, aims to identify the structures of the metabolites formed during the incubation period. nuvisan.com

The table below outlines the typical parameters and systems used in in vitro metabolic stability studies.

| Parameter | Description | Typical In Vitro System |

| Half-life (t½) | The time required for the concentration of the compound to decrease by half. | Liver Microsomes, Hepatocytes nuvisan.com |

| Intrinsic Clearance (CLint) | The intrinsic ability of the liver to metabolize a compound, independent of blood flow. | Liver Microsomes, Hepatocytes if-pan.krakow.pl |

| Metabolite Profile | Identification and characterization of metabolites formed from the parent compound. | Hepatocytes, S9 Fraction nuvisan.com |

| Enzyme Kinetics (Km, Vmax) | Determines the affinity of the enzyme for the substrate (Km) and the maximum reaction rate (Vmax). | Recombinant Enzymes, Liver Microsomes if-pan.krakow.pl |

Role of Microbial Biotransformation in Complex Biological Systems

Microbial biotransformation is a key process where microorganisms such as bacteria and fungi modify organic compounds through their enzymatic machinery. slideshare.netfirsthope.co.in This process is vital for the breakdown of pollutants and xenobiotics in the environment, particularly in soil and water systems. researchgate.net Microorganisms possess a vast and diverse array of enzymes capable of degrading complex chemical structures that may be resistant to other forms of degradation. inflibnet.ac.in

The process often leads to the complete mineralization of organic pollutants, converting them into harmless substances like carbon dioxide, water, and inorganic salts. researchgate.net For a persistent metabolite like Metazachlor ESA, microbial communities in the soil and aquatic environments are likely the primary agents of its ultimate degradation. Fungi and bacteria have been shown to degrade complex aromatic compounds and herbicides. researchgate.netresearchgate.net

Microbial biotransformation offers several advantages, including high specificity and the ability to function under mild environmental conditions (e.g., neutral pH and ambient temperatures). inflibnet.ac.infirsthope.co.in This makes it a cost-effective and environmentally friendly mechanism for the natural attenuation of chemical contaminants. researchgate.net

Environmental Degradation Mechanisms

Abiotic Transformation Processes (e.g., Hydrolysis, Photolysis)

Abiotic transformation involves the degradation of a compound through non-biological chemical reactions, primarily driven by environmental factors such as water, sunlight, and temperature. snu.ac.kr These processes are typically irreversible and result in the permanent alteration of the chemical's structure. up.pt

Photolysis is the degradation of a chemical compound by light, particularly in the ultraviolet (UV) range of the solar spectrum. up.pt This process is most significant for compounds present in the upper layers of surface waters or on the surfaces of soil and plants, where exposure to sunlight is direct. up.pt Photolysis can break chemical bonds, leading to the fragmentation of the molecule or structural rearrangements. Aromatic compounds are often susceptible to photolytic degradation. mdpi.com The stability of a compound under sunlight is a key factor in its environmental persistence. mdpi.com

Biodegradation Pathways in Aquatic and Soil Systems

The breakdown of Sulfamethoxazole (B1682508) in the environment is a complex process influenced by microbial activity, temperature, and the presence of other organic matter. researchgate.net Biodegradation is a primary mechanism for its removal in both soil and aquatic environments. bohrium.comresearchgate.net

In soil systems, biodegradation of SMX primarily follows first-order kinetics. bohrium.comnih.gov Studies have shown that degradation is significantly slower in sterile soil compared to non-sterile soil, highlighting the crucial role of microorganisms. bohrium.comresearchgate.netnih.gov The application of manure can slightly accelerate degradation, likely by enhancing microbial activity. bohrium.comnih.gov Key biodegradation pathways identified in soil include:

Hydroxylation: Addition of a hydroxyl group to the benzene (B151609) ring. bohrium.comnih.govresearchgate.net

Oxidation: Oxidation of the aniline (B41778) amine group. bohrium.comnih.govresearchgate.net

S-N Bond Cleavage: Breaking of the bond between the sulfur atom and the adjacent nitrogen atom. bohrium.comnih.gov

Ring Opening: Cleavage of the isoxazole (B147169) ring. bohrium.comresearchgate.net

In aquatic systems, both aerobic and anaerobic biodegradation occur. Under aerobic conditions, bacteria such as Bacillus subtilis, Bacillus firmus, and Bacillus cereus have been identified as key degraders. researchgate.nethep.com.cn The bacterium Sphingobacterium mizutaii can utilize SMX as its sole carbon source, degrading it into metabolites like sulfanilamide, 4-aminothiophenol, 5-amino-3-methylisoxazole, and aniline. researchgate.net

Anaerobic conditions, particularly sulfate-reducing environments, also contribute to SMX transformation. acs.orgresearchgate.net Sulfate-reducing bacteria, such as Desulfovibrio vulgaris, can transform SMX by reducing and isomerizing the isoxazole moiety. acs.org This anaerobic transformation is significant as it can reduce the concentration of the parent compound in environments like constructed wetlands and wastewater treatment digesters. acs.org

The rate of biodegradation is influenced by environmental factors. For instance, higher temperatures generally increase the rate of microbial degradation. researchgate.net The half-life of SMX in natural river water was reported to be 16 days at 25°C, increasing to 77 days at 4°C. researchgate.net

Formation of Transformation Products (TPs) in Water Treatment Systems

Conventional wastewater treatment plants often fail to completely remove Sulfamethoxazole, leading to its presence in treated effluent. mdpi.comdoi.org Advanced water treatment processes, such as ozonation and UV irradiation, are employed to degrade SMX, but these processes lead to the formation of various transformation products (TPs).

Ozonation: Ozone treatment is effective at removing SMX, but it generates a number of TPs. uah.esmdpi.comnih.gov The reaction can proceed through direct attack by ozone molecules or via radical pathways. uah.es Six major TPs have been identified, resulting from several reaction pathways: uah.esnih.gov

Hydroxylation of the benzene ring. uah.es

Oxidation of the amino group on the benzene ring, which can form products like sulfamethoxazole hydroxylamine (B1172632). uah.esnih.gov

Oxidation of the methyl group on the isoxazole ring. uah.es

Cleavage of the S–N bond. uah.es

UV Irradiation and Photolysis: SMX is susceptible to photodegradation under both UV light and simulated sunlight. mdpi.comacs.org This process, known as photolysis, can occur directly, where SMX absorbs light and decomposes, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals. researchgate.net

Direct photolysis can lead to the formation of an isomer of SMX (SP 254) and 3-amino-5-methylisoxazole (B124983) due to the cleavage of the sulfonamide bond. acs.org

Indirect photolysis , often enhanced by systems like UV/H₂O₂ or UV/nitrite, involves hydroxyl radicals (•OH). doi.orgacs.org This leads to hydroxylated TPs, where a hydroxyl group is added to the benzene ring. acs.org

Four previously undescribed phototransformation products with m/z ratios of 189, 202, 242, and 260 have been detected during direct photolysis. acs.org

Chlorination: Chlorination, a common disinfection method, also transforms SMX rapidly. acs.org Reactions with free chlorine result in a half-life of just 23 seconds under typical conditions. acs.org

The table below summarizes some of the key transformation products formed during different water treatment processes.

| Treatment Process | Key Transformation Products Identified | Primary Reaction Pathway(s) | Reference(s) |

| Ozonation | Hydroxylated SMX, Sulfamethoxazole hydroxylamine, Products of S-N bond cleavage | Hydroxylation, Amine Oxidation, S-N Cleavage | uah.es, nih.gov |

| UV Photolysis | SMX Isomer (SP 254), 3-amino-5-methylisoxazole, Hydroxylated SMX (SP 270) | Photoisomerization, Sulfonamide Bond Cleavage, Hydroxylation | acs.org, acs.org |

| Electron Beam | Hydroxylated sulfonamides, Nitro-substituted derivatives | Hydroxyl radical attack | mdpi.com, researchgate.net |

| UV/Nitrite | Nitrification products, Hydroxylation products, Bond cleavage products | Nitrification, Hydroxylation, Sulfonamide Cleavage | doi.org |

Persistence and Transformation Kinetics in Environmental Matrices

The persistence of Sulfamethoxazole in the environment is determined by the rate of its transformation through biotic and abiotic processes. The degradation of SMX generally follows pseudo-first-order kinetics in various environmental systems. mdpi.combohrium.commdpi.comresearchgate.net

Kinetics in Aquatic Systems:

Photodegradation: The rate of photodegradation is highly dependent on the light source and pH. Under UV irradiation, the reaction rate constant for SMX has been measured at 0.235 min⁻¹, while under simulated solar light, it is slower at 0.0247 min⁻¹. mdpi.com The neutral form of SMX degrades faster via photolysis than the anionic species. acs.org

Ozonation: The reaction of SMX with ozone is very rapid, with second-order rate constants reported in the range of 1.71 x 10⁵ to 4.18 x 10⁵ M⁻¹s⁻¹, depending on the pH and the specific SMX species (protonated, neutral, or anionic). nih.gov

Chlorination: The reaction with free chlorine is also fast, with a reported half-life of 23 seconds at pH 7. acs.org In contrast, the reaction with combined chlorine is much slower, with a half-life of 38 hours. acs.org

Biodegradation: In water-sediment tests, the dissipation rate constant (k_dis) for SMX was found to be 0.040 d⁻¹, with calculated biodegradation half-lives in the sediment ranging from 3.3 to 25.6 hours. acs.org

Kinetics in Soil Systems:

The degradation of SMX in soil is primarily biological, with reported half-life values (DT50) being significantly longer in sterile soil (>21 days) compared to non-sterile soil. bohrium.comresearchgate.netnih.gov

The degradation process follows a first-order kinetic model. bohrium.comnih.gov The presence of manure can slightly increase the degradation rate. bohrium.comnih.gov

The table below provides a summary of kinetic data for Sulfamethoxazole transformation.

| Environmental Matrix | Process | Kinetic Model | Rate Constant / Half-Life (DT50) | Conditions | Reference(s) |

| Water | UV Photodegradation | Pseudo-first-order | k = 0.235 min⁻¹ | UV Lamp | mdpi.com |

| Water | Solar Photodegradation | Pseudo-first-order | k = 0.0247 min⁻¹ | Simulated Sunlight | mdpi.com |

| Water | Ozonation | Second-order | k = 3.24 x 10⁵ M⁻¹s⁻¹ | For neutral SMX species | nih.gov |

| Water | Chlorination | Pseudo-first-order | t½ = 23 seconds | [FAC]₀ = 20 µM, pH 7 | acs.org |